molecular formula C9H17NS2 B3247672 Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- CAS No. 1823315-55-4

Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-

Cat. No. B3247672
CAS RN: 1823315-55-4
M. Wt: 203.4 g/mol
InChI Key: LMZROZHTSWKWLZ-UHFFFAOYSA-N
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Description

Thiomorpholine, also known as Tetrahydro-2H-1,4-thiazine, is a heterocyclic compound . It is a valuable reagent for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials . It has been used in the synthesis of synthetic juvenile hormones, pheromones, and polypropionate fragments, which are precursors to natural product analogs .


Synthesis Analysis

Thiomorpholine and its derivatives are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .


Molecular Structure Analysis

The empirical formula of Thiomorpholine is C4H9NS, and it has a molecular weight of 103.19 . It is a six-membered ring with two different functional groups, ether and amine .


Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials . They have been used in organic synthesis to access stable free spirocyclic nitroxyl radicals .


Physical And Chemical Properties Analysis

Thiomorpholine has a molecular weight of 103.19 . It is a heterocyclic compound with the chemical formula C4H9NS .

Mechanism of Action

Thiomorpholine and its derivatives have proven to act as bioactives against different molecular targets . These scaffolds have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors .

Future Directions

Thiomorpholine and its derivatives have shown promise in various fields, including medicinal chemistry and agrochemistry . They have been used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials . Future research may focus on exploring these areas further and developing new applications for these compounds.

properties

IUPAC Name

4-(thian-4-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZROZHTSWKWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232979
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-

CAS RN

1823315-55-4
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823315-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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